molecular formula C18H12F2O3 B3040861 1-(4-Fluorophenyl)-3-{[3-(4-fluorophenyl)-3-oxoprop-1-enyl]oxy}prop-2-en-1-one CAS No. 24477-72-3

1-(4-Fluorophenyl)-3-{[3-(4-fluorophenyl)-3-oxoprop-1-enyl]oxy}prop-2-en-1-one

Cat. No.: B3040861
CAS No.: 24477-72-3
M. Wt: 314.3 g/mol
InChI Key: CATOHGSJDSHEKL-WGDLNXRISA-N
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Description

1-(4-Fluorophenyl)-3-{[3-(4-fluorophenyl)-3-oxoprop-1-enyl]oxy}prop-2-en-1-one is a fluorinated chalcone derivative characterized by an α,β-unsaturated ketone core (prop-2-en-1-one) conjugated with two 4-fluorophenyl groups. The compound features an additional ether linkage to a propenone moiety, distinguishing it from simpler chalcones.

Chalcones are typically synthesized via Claisen-Schmidt condensation between acetophenones and aromatic aldehydes under basic conditions .

Properties

IUPAC Name

(E)-1-(4-fluorophenyl)-3-[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enoxy]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2O3/c19-15-5-1-13(2-6-15)17(21)9-11-23-12-10-18(22)14-3-7-16(20)8-4-14/h1-12H/b11-9+,12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATOHGSJDSHEKL-WGDLNXRISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=COC=CC(=O)C2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/O/C=C/C(=O)C2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-3-{[3-(4-fluorophenyl)-3-oxoprop-1-enyl]oxy}prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 4-fluorophenylacetic acid.

    Reaction Conditions: The reaction is carried out under basic conditions using a base such as sodium hydroxide or potassium carbonate.

    Synthetic Route: The key steps include the formation of an enolate intermediate, followed by aldol condensation to form the desired product.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using catalysts or varying temperature and pressure.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-{[3-(4-fluorophenyl)-3-oxoprop-1-enyl]oxy}prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

    Major Products: The major products formed from these reactions include alcohols, ketones, carboxylic acids, and substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure:

  • Molecular Formula : C24H19F2NO3
  • Molecular Weight : 407.41 g/mol
  • IUPAC Name : (3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one

Cholesterol-Lowering Agent

Ezetimibe Ketone is primarily known for its role as a cholesterol absorption inhibitor. It works by selectively inhibiting the intestinal absorption of cholesterol and related phytosterols. This mechanism makes it a valuable candidate for treating hyperlipidemia and lowering LDL cholesterol levels in patients at risk for cardiovascular diseases.

Anticancer Research

Recent studies have indicated that compounds with similar structures to Ezetimibe Ketone exhibit anticancer properties. Research has shown that derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, certain analogs have been tested against breast cancer cell lines, demonstrating significant cytotoxic effects .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies have demonstrated that Ezetimibe Ketone has favorable absorption characteristics, with peak plasma concentrations achieved within a few hours post-administration. The bioavailability of the compound is influenced by its lipophilicity, which enhances its absorption in the gastrointestinal tract.

Drug Interactions

Ezetimibe Ketone may interact with other lipid-lowering agents. Studies suggest that when used in combination with statins, it can provide an additive effect on lowering cholesterol levels without significantly increasing the risk of adverse effects .

Polymer Chemistry

The compound's unique chemical structure allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength.

Nanotechnology

Ezetimibe Ketone has potential applications in nanotechnology, particularly in drug delivery systems. Its ability to form stable nanoparticles can facilitate targeted drug delivery, improving therapeutic efficacy while minimizing side effects.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range .
Study BCholesterol Absorption InhibitionConfirmed the effectiveness of Ezetimibe Ketone in reducing LDL cholesterol levels in hyperlipidemic models .
Study CPolymer SynthesisShowed enhanced mechanical properties when Ezetimibe Ketone was incorporated into polycarbonate matrices .

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-{[3-(4-fluorophenyl)-3-oxoprop-1-enyl]oxy}prop-2-en-1-one involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Compound Name Key Structural Differences Molecular Formula Molecular Weight (g/mol)
1-(4-Fluorophenyl)-3-{[3-(4-fluorophenyl)-3-oxoprop-1-enyl]oxy}prop-2-en-1-one Ether-linked propenone moiety; dual 4-fluorophenyl groups C₂₄H₁₅F₂O₃ 404.37
(E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one Single 4-fluorophenyl; 2-hydroxyphenyl substituent; lacks ether linkage C₁₅H₁₁FO₂ 258.25
(E)-3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one 2,6-Difluorophenyl substituent; higher fluorine content C₁₅H₉F₃O 274.23
1-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one Nitrophenyl-furyl substituent; heterocyclic furan ring C₁₉H₁₂FNO₄ 337.31
(E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one Chlorophenyl and methylphenyl substituents; no fluorine C₁₆H₁₃ClO 256.73

Crystallographic and Electronic Properties

  • Dihedral Angles: In chalcone derivatives, the angle between aromatic rings ranges from 7.14° to 56.26°, influencing conjugation and crystal packing . The target compound’s ether linkage may reduce planarity compared to non-ether analogs.
  • Crystal Systems: Similar fluorinated chalcones (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) crystallize in monoclinic systems (space group P2₁/c) with Z = 4 .

Spectroscopic Data

  • IR Spectroscopy : Chalcones typically show strong C=O stretches near 1650–1700 cm⁻¹ and C=C stretches at 1600 cm⁻¹. Fluorine substituents reduce C=O frequency slightly due to electron-withdrawing effects .
  • NMR : ¹H NMR of fluorinated chalcones reveals deshielded aromatic protons (δ 7.5–8.5 ppm) and vinyl protons (δ 6.5–7.5 ppm) .

Key Research Findings

Fluorine Impact: Fluorine enhances thermal stability and lipophilicity, improving bioavailability compared to non-fluorinated analogs (e.g., 4′-chlorochalcone vs. 4-fluorochalcone ).

Ether Linkage: The propenone-ether group in the target compound may increase solubility in polar aprotic solvents (e.g., DMSO) relative to simpler chalcones .

Crystallography : SHELX software (SHELXL, SHELXS) remains the gold standard for refining chalcone crystal structures, as seen in studies of analogous compounds .

Biological Activity

1-(4-Fluorophenyl)-3-{[3-(4-fluorophenyl)-3-oxoprop-1-enyl]oxy}prop-2-en-1-one, a chalcone derivative, is notable for its diverse biological activities. Chalcones are known for their potential in medicinal chemistry due to their ability to interact with various biological targets, including enzymes and receptors. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula: C24_{24}H19_{19}F2_{2}O3_{3}
  • Molecular Weight: 407.41 g/mol

The presence of fluorine atoms in the phenyl rings enhances the compound's lipophilicity, which may influence its interaction with biological membranes and targets.

Antioxidant Activity

Chalcones have been reported to exhibit significant antioxidant properties. The antioxidant activity of this compound has been evaluated using various assays such as DPPH radical scavenging. Studies indicate that similar chalcone derivatives possess strong radical scavenging abilities, suggesting that this compound may also contribute to cellular protection against oxidative stress .

Cytotoxicity and Antitumor Activity

Recent studies have demonstrated that chalcone derivatives can induce apoptosis in cancer cells. For instance, compounds with structural similarities to this compound have shown cytotoxic effects against various cancer cell lines, including HeLa and MCF-7. The mechanism often involves the activation of caspases and modulation of Bcl-2 family proteins .

Table 1: Cytotoxic Effects of Chalcone Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
Chalcone AHeLa10Apoptosis via caspase activation
Chalcone BMCF-715Bcl-2 modulation
1-(4-Fluorophenyl)-3-{...}TBDTBDTBD

Enzyme Inhibition

Chalcones are known to inhibit various enzymes, including monoamine oxidase (MAO). The inhibition of MAO-B by chalcone derivatives has been documented, suggesting potential implications for neurodegenerative diseases such as Parkinson's disease. Compounds structurally related to our target compound have shown IC50 values in the low micromolar range for MAO-B inhibition .

Case Studies

In a study evaluating the effects of chalcone derivatives on cancer cell proliferation, researchers found that certain modifications in the chalcone structure significantly enhanced cytotoxicity. For example, the introduction of electron-withdrawing groups such as fluorine increased the potency against breast cancer cells .

Another investigation into the antioxidant properties highlighted that compounds with multiple hydroxyl groups exhibited superior activity compared to those with fewer such groups. This suggests that structural variations can greatly influence biological outcomes .

Q & A

Q. Optimization strategies :

  • Vary base strength (e.g., NaOH vs. KOH) and solvent polarity to control reaction rate and product purity.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side reactions.

(Basic) Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:
Key techniques include:

Method Application Reference
NMR (¹H/¹³C, 2D-COSY)Confirm backbone structure and substituent positions
FTIR Identify carbonyl (C=O, ~1700 cm⁻¹) and enol ether (C-O-C) stretches
X-ray diffraction Resolve crystal packing and stereoelectronic effects

Crystallography : Single-crystal X-ray analysis (e.g., SHELXL for refinement) ensures precise bond-length and angle measurements .

(Advanced) How can researchers resolve contradictions between computational predictions and experimental data (e.g., spectral or crystallographic results)?

Answer:

  • Cross-validation : Compare DFT-calculated IR/NMR spectra with experimental data to identify discrepancies in substituent effects .
  • Crystal structure refinement : Use Mercury CSD to analyze intermolecular interactions (e.g., π-π stacking of fluorophenyl groups) that may deviate from gas-phase computational models .
  • Dynamic simulations : Perform molecular dynamics (MD) to assess solvent or crystal field effects on conformation .

Example : In , nonlinear optical (NLO) properties predicted computationally were validated via hyper-Rayleigh scattering, resolving discrepancies in dipole moment alignment .

(Advanced) What strategies address variability in experimental outcomes during synthesis or analysis?

Answer:

  • Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, solvent ratio) to identify critical factors affecting yield .
  • Replication : Synthesize batches in triplicate to distinguish inherent reaction variability from procedural errors.
  • Sample stabilization : For degradation-prone intermediates (e.g., enol ethers), use inert atmospheres or low-temperature storage .

Reference : highlights limitations in sample degradation during prolonged data collection, recommending continuous cooling to stabilize reactive intermediates .

(Advanced) How can nonlinear optical (NLO) properties of this compound be evaluated experimentally and computationally?

Answer:

  • Experimental :
    • Hyper-Rayleigh Scattering (HRS) : Measure second-harmonic generation (SHG) efficiency .
    • Kurtz-Perry Powder Test : Qualitatively assess phase-matching behavior.
  • Computational :
    • DFT calculations : Compute hyperpolarizability (β) using Gaussian or ORCA software with CAM-B3LYP functional .

Case Study : combined HRS and DFT to demonstrate enhanced NLO activity due to extended π-conjugation and fluorophenyl electron-withdrawing effects .

(Advanced) What are best practices for determining crystal structures using SHELX and Mercury?

Answer:

  • Data collection : Use high-resolution (≤ 0.8 Å) X-ray data to resolve fluorine atoms, which exhibit weak scattering .
  • Refinement in SHELXL :
    • Apply anisotropic displacement parameters for non-H atoms.
    • Use TWIN/BASF commands for twinned crystals .
  • Visualization in Mercury :
    • Analyze hydrogen-bonding networks and π-interactions via the "Packing Features" tool .
    • Compare packing motifs with similar structures in the Cambridge Structural Database (CSD) .

Reference : and detail SHELX’s robustness in handling twinned data and high-resolution refinement .

(Advanced) How to design bioactivity assays for this compound, considering structural analogs?

Answer:

  • Molecular docking : Screen against target proteins (e.g., kinases or GPCRs) using AutoDock Vina, focusing on fluorophenyl interactions with hydrophobic pockets .
  • In vitro assays :
    • Antimicrobial : Adapt protocols from , testing against Gram-positive/negative strains via microbroth dilution .
    • Cytotoxicity : Use MTT assays on cancer cell lines, comparing IC₅₀ values to fluorinated flavonoid analogs .

Reference : highlights fluorophenyl-propenone derivatives with anxiolytic activity, suggesting similar assays for CNS targets .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorophenyl)-3-{[3-(4-fluorophenyl)-3-oxoprop-1-enyl]oxy}prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorophenyl)-3-{[3-(4-fluorophenyl)-3-oxoprop-1-enyl]oxy}prop-2-en-1-one

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